3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(2-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(2-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a benzenesulfonyl group, a benzyl group, a fluoro substituent, and a piperidinyl group attached to a quinoline core. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(2-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can be achieved through a multi-step process involving various organic reactions. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Fluoro Substituent: The fluoro substituent can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation using benzenesulfonyl chloride in the presence of a base.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced through nucleophilic substitution using 2-methylpiperidine.
Benzylation: The final step involves the benzylation of the quinoline core using benzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(2-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro substituent, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(2-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including bacterial infections and cancer.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(2-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: The compound may inhibit key enzymes involved in cellular processes, leading to disruption of metabolic pathways.
Interaction with DNA: The compound may intercalate into DNA, leading to inhibition of DNA replication and transcription.
Modulation of Receptors: The compound may bind to specific receptors on the cell surface, leading to modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are known for their antimalarial properties.
Fluoroquinolones: Compounds such as ciprofloxacin and levofloxacin, which are used as antibiotics.
Piperidine Derivatives: Compounds such as piperidine and its derivatives, which are used in the synthesis of pharmaceuticals.
Uniqueness
3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(2-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzenesulfonyl group, fluoro substituent, and piperidinyl group distinguishes it from other quinoline derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-benzyl-6-fluoro-7-(2-methylpiperidin-1-yl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN2O3S/c1-20-10-8-9-15-31(20)26-17-25-23(16-24(26)29)28(32)27(35(33,34)22-13-6-3-7-14-22)19-30(25)18-21-11-4-2-5-12-21/h2-7,11-14,16-17,19-20H,8-10,15,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVWDUSQTHRWSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)CC5=CC=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.